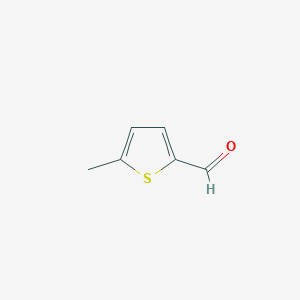

5-Methyl-2-thiophenecarboxaldehyde

Descripción general

Descripción

5-Metil-2-tiofeno-carboxaldehído: es un compuesto orgánico con la fórmula molecular C6H6OS y un peso molecular de 126.176 g/mol . Es un derivado del tiofeno, caracterizado por un grupo metilo en la posición 5 y un grupo aldehído en la posición 2. Este compuesto es conocido por su olor distintivo y se utiliza en diversas síntesis químicas y aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 5-Metil-2-tiofeno-carboxaldehído se puede sintetizar a través de varios métodos. Un enfoque común implica la formilación del 5-metiltiofeno utilizando condiciones de reacción de Vilsmeier-Haack. Esto implica la reacción del 5-metiltiofeno con N,N-dimetilformamida y oxicloruro de fósforo a bajas temperaturas .

Métodos de Producción Industrial: En entornos industriales, la producción de 5-Metil-2-tiofeno-carboxaldehído a menudo implica condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye el uso de sistemas catalíticos avanzados y entornos de reacción controlados para lograr una síntesis eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 5-Metil-2-tiofeno-carboxaldehído experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar el ácido carboxílico correspondiente.

Reducción: El grupo aldehído se puede reducir a un alcohol.

Sustitución: El compuesto puede participar en reacciones de sustitución electrofílica, particularmente en el anillo de tiofeno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Las reacciones de sustitución electrofílica a menudo requieren catalizadores como ácidos de Lewis.

Principales Productos Formados:

Oxidación: Ácido 5-metil-2-tiofeno-carboxílico.

Reducción: 5-Metil-2-tiofeno-metanol.

Sustitución: Varios derivados de tiofeno sustituidos según el electrófilo utilizado.

Aplicaciones Científicas De Investigación

El 5-Metil-2-tiofeno-carboxaldehído tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.

Industria: Se utiliza en la producción de fragancias y agentes saborizantes debido a su olor distintivo.

Mecanismo De Acción

El mecanismo de acción del 5-Metil-2-tiofeno-carboxaldehído implica su interacción con varios objetivos moleculares. El grupo aldehído es altamente reactivo y puede formar enlaces covalentes con nucleófilos, lo que lleva a la formación de varios aductos. Esta reactividad se explota en química sintética para crear moléculas complejas. Además, se están estudiando sus interacciones con moléculas biológicas para comprender sus posibles efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares:

- 5-Metiltiofeno-2-carboxaldehído

- 2-Tiofeno-carboxaldehído, 5-metil-

- 2-Formil-5-metiltiofeno

- 5-Metil-2-formiltiofeno

Comparación: El 5-Metil-2-tiofeno-carboxaldehído es único debido a la presencia de un grupo metilo y un grupo aldehído en el anillo de tiofeno. Esta combinación de grupos funcionales imparte propiedades químicas distintas, convirtiéndolo en un intermediario valioso en la síntesis orgánica. En comparación con sus análogos, ofrece un equilibrio de reactividad y estabilidad, lo que es ventajoso en diversas reacciones químicas .

Actividad Biológica

5-Methyl-2-thiophenecarboxaldehyde (CAS Number: 13679-70-4) is a thiophene derivative with notable applications in chemistry and biology. This compound has garnered interest due to its potential biological activities, including its interactions with biomolecules and its implications in various therapeutic contexts. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl group and an aldehyde functional group. Its molecular formula is , and it has significant reactivity due to the aldehyde group, which can form covalent bonds with nucleophiles.

1. Genotoxicity Studies

Recent studies have evaluated the genotoxic potential of this compound. In vitro assessments using the Ames test indicated no mutagenic activity across various Salmonella typhimurium strains at concentrations up to 5000 μg/plate, suggesting that the compound does not pose significant mutagenic risks under these conditions . However, weak clastogenic effects were observed in micronucleus tests, indicating potential cytotoxicity at higher concentrations .

| Test Type | Result | Concentration Tested |

|---|---|---|

| Ames Test | No mutagenicity | Up to 5000 μg/plate |

| Micronucleus Test | Weak clastogenic activity | Up to 1262 μg/mL |

The biological activity of this compound is primarily attributed to its ability to react with various biological molecules. The aldehyde group can form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is being explored for its implications in drug development and therapeutic applications.

3. Therapeutic Potential

Research is ongoing to investigate the therapeutic potential of this compound, particularly in the context of drug development. Its unique structure allows for interactions that may lead to novel pharmacological effects. The compound's application as an intermediate in synthesizing more complex organic molecules further emphasizes its importance in medicinal chemistry .

Case Study: Flavoring Agent Safety

A comprehensive safety evaluation was conducted on substituted thiophenes, including this compound, used as flavoring agents. The study concluded that while there are low estimated dietary exposures, further detailed studies on metabolism and toxicity are necessary for continued approval as Generally Recognized As Safe (GRAS) substances .

Propiedades

IUPAC Name |

5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUMDUIUEPIGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047169 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.168-1.172 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13679-70-4 | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDF14S002L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-thiophenecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 5-Methyl-2-thiophenecarboxaldehyde identified in the research?

A1: this compound plays a crucial role in flavor and fragrance chemistry. Research has identified it as a key flavor component in various food products. For instance, it contributes to the characteristic flavor of sauced beef essence prepared through the Maillard reaction []. It is also found in aged whisky, where its concentration decreases during the aging process []. Additionally, it enhances the porcine fat aroma in natural pork essence, particularly when the fat is treated with enzymatically oxidized pork fat [].

Q2: How does this compound contribute to the flavor profile of food products?

A2: While the exact mechanism of interaction with taste receptors is not fully elucidated in the provided research, this compound, along with other volatile compounds, is identified as a significant contributor to the overall sensory experience. Its presence, alongside molecules like benzaldehyde and γ-terpinene, creates the desired meaty, savory flavors in products like sauced beef essence [].

Q3: Beyond flavor applications, are there other uses for this compound explored in the research?

A3: Yes, research demonstrates the potential of this compound in material science. It serves as a building block for synthesizing Schiff base ligands [, ]. These ligands, when complexed with metal ions like Cobalt (Co) and Nickel (Ni), exhibit interesting properties. For example, the complexes display fluorescence and have been investigated for their metal uptake capabilities, antimicrobial activity, and potential as semiconductors [].

Q4: What is known about the reactivity of this compound?

A4: this compound exhibits reactivity typical of aldehydes. It readily undergoes condensation reactions, as seen in its use in synthesizing Schiff base ligands by reacting with diamines []. Furthermore, it participates in aldol reactions, where the methyl group at the 5-position of the thiophene ring acts as an active methylene group in the presence of a base like potassium cyanide []. This reaction pathway allows for the formation of larger molecules with potential applications in various fields.

Q5: Have there been any studies on the environmental impact of this compound?

A5: The provided research articles primarily focus on its role as a flavor component and a building block in chemical synthesis. Therefore, specific details regarding its environmental impact, degradation pathways, and ecotoxicological effects are not discussed. Further investigation is needed to assess its potential environmental implications.

Q6: Is there any information available on the analytical techniques used to identify and quantify this compound?

A6: The research heavily relies on Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures like whisky and meat flavorings [, ]. This technique allows for separating the compound from other volatile components and identifying it based on its mass spectrum.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.